molecular formula C15H17NO B12597006 3-Cyclohexylquinolin-2(1H)-one CAS No. 647836-39-3

3-Cyclohexylquinolin-2(1H)-one

Cat. No.: B12597006
CAS No.: 647836-39-3
M. Wt: 227.30 g/mol
InChI Key: HHZLPDJPSMAMSD-UHFFFAOYSA-N
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Description

3-Cyclohexylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a cyclohexyl group attached to the third carbon atom. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone ring to dihydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclohexylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: The parent compound without the cyclohexyl group.

    3-Phenylquinolin-2(1H)-one: A similar compound with a phenyl group instead of a cyclohexyl group.

    3-Methylquinolin-2(1H)-one: A derivative with a methyl group at the third position.

Uniqueness

3-Cyclohexylquinolin-2(1H)-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may enhance its potential as a therapeutic agent and its versatility in synthetic chemistry.

Properties

CAS No.

647836-39-3

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-cyclohexyl-1H-quinolin-2-one

InChI

InChI=1S/C15H17NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h4-5,8-11H,1-3,6-7H2,(H,16,17)

InChI Key

HHZLPDJPSMAMSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

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